molecular formula C21H28N4O3 B254203 Ethyl 7-[4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-[4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B254203
M. Wt: 384.5 g/mol
InChI Key: CDOHYNFNPRGNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-[4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has a unique molecular structure that makes it an interesting subject of study. Additionally, we will list future directions for research on this compound.

Mechanism of Action

The mechanism of action of ethyl 7-[4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
Ethyl 7-[4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have biochemical and physiological effects. In a study conducted on rats, this compound was found to reduce inflammation in the brain. Another study found that this compound has potential as an anti-cancer agent, as it was found to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 7-[4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments is its potential as an anti-inflammatory and anti-cancer agent. This makes it a promising compound for further research in these areas. However, one limitation is that the mechanism of action of this compound is not yet fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on ethyl 7-[4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the study of its potential as an anti-inflammatory and anti-cancer agent, with a focus on understanding its mechanism of action. Additionally, research could be conducted on the potential of this compound for other applications, such as in the treatment of neurodegenerative diseases.

Synthesis Methods

Ethyl 7-[4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be synthesized through a multistep process. The first step involves the reaction of 4-bromoanisole with n-hexylmagnesium bromide to form 4-(hexyloxy)anisole. This intermediate is then reacted with 2,4,5-trimethylpyrimidine-3-carboxylic acid to form the desired compound. The final step involves the esterification of the carboxylic acid group with ethanol to form ethyl 7-[4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate.

Scientific Research Applications

Ethyl 7-[4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its potential applications in scientific research. One area of interest is its potential as an anti-inflammatory agent. In a study conducted on rats, this compound was found to have anti-inflammatory effects in the brain. Another study found that this compound has potential as an anti-cancer agent. In this study, it was found to inhibit the growth of cancer cells in vitro.

properties

Product Name

Ethyl 7-[4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Molecular Formula

C21H28N4O3

Molecular Weight

384.5 g/mol

IUPAC Name

ethyl 7-(4-hexoxyphenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H28N4O3/c1-4-6-7-8-13-28-17-11-9-16(10-12-17)19-18(20(26)27-5-2)15(3)24-21-22-14-23-25(19)21/h9-12,14,19H,4-8,13H2,1-3H3,(H,22,23,24)

InChI Key

CDOHYNFNPRGNFS-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)C2C(=C(N=C3N2NC=N3)C)C(=O)OCC

SMILES

CCCCCCOC1=CC=C(C=C1)C2C(=C(N=C3N2NC=N3)C)C(=O)OCC

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)OCC

Origin of Product

United States

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